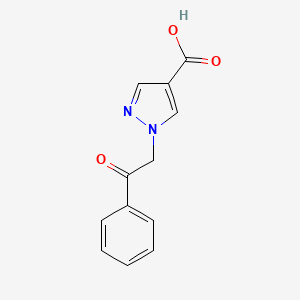

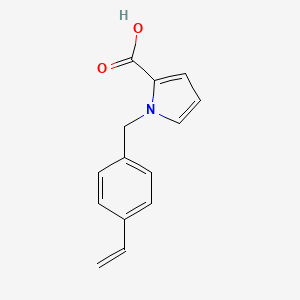

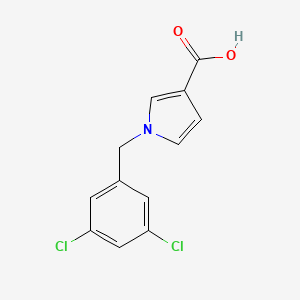

1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

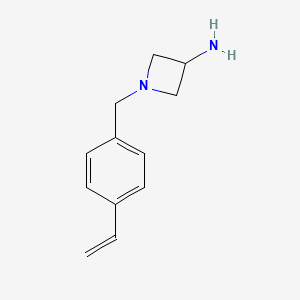

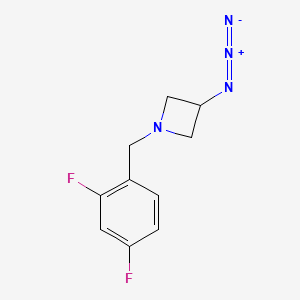

The compound is a derivative of pyrrole carboxylic acid, with a 3,5-dichlorobenzyl group attached . Pyrrole is a heterocyclic aromatic organic compound, while carboxylic acids are organic compounds that contain a carboxyl group. The 3,5-dichlorobenzyl group suggests the presence of a benzyl group with chlorine atoms at the 3rd and 5th positions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, one can infer potential methods based on its structure. For instance, the synthesis of 3,5-dichlorobenzoic acid involves chlorinating benzonitrile to generate 3,5-dichlorobenzonitrile, followed by hydrolysis and acidification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-dichlorobenzyl alcohol has an average mass of 177.028 Da and a monoisotopic mass of 175.979568 Da .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

The structural moiety of 1-(3,5-dichlorobenzyl)-1H-pyrrole-3-carboxylic acid is reminiscent of compounds that exhibit antimicrobial properties . Researchers have synthesized derivatives with similar structures, demonstrating significant activity against various bacterial strains, including multidrug-resistant ones. The dichlorobenzyl group, in particular, has been associated with antitumoral and anticonvulsive activities, suggesting potential for the development of new antibiotics and treatments for cancer and epilepsy .

Agriculture: Pesticide Development

Compounds with the dichlorobenzyl moiety have been explored for their use in agriculture, particularly in the development of novel pesticides . The structural analogs of this compound have shown promise in combating pests that are resistant to current treatments, indicating its potential as a base structure for creating more effective insecticides and fungicides.

Industry: Chemical Synthesis

In industrial applications, the dichlorobenzyl group is a valuable substrate in the synthesis of various benzamide derivatives, which are used in the production of dyes, polymers, and other chemical materials . The versatility of these compounds makes them integral to the manufacturing processes of numerous industrial products.

Environmental Science: Pollution Remediation

Derivatives of dichlorobenzyl compounds may be utilized in environmental science for pollution remediation efforts. Their chemical properties could be harnessed to develop agents that neutralize or degrade toxic substances in soil and water, aiding in the cleanup of contaminated sites .

Materials Science: Advanced Material Design

In materials science, the dichlorobenzyl group can be incorporated into the design of advanced materials with specific properties, such as enhanced durability or conductivity . These materials could have applications in electronics, construction, and nanotechnology.

Biochemistry: Enzyme Inhibition

The dichlorobenzyl structure is similar to that of known enzyme inhibitors, which can be used to regulate biochemical pathways in therapeutic contexts . For example, compounds with this structure have been studied for their ability to inhibit enzymes like angiotensin-converting enzyme 2 (ACE2), which has implications in cardiovascular diseases and other conditions.

Pharmacology: Drug Development

In pharmacology, the dichlorobenzyl moiety is part of the structural framework for drug development, particularly in the synthesis of compounds with potential cytostatic effects . These compounds could lead to new treatments for refractory cancers and other diseases where cell proliferation needs to be controlled.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIDRYLVIHYZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.